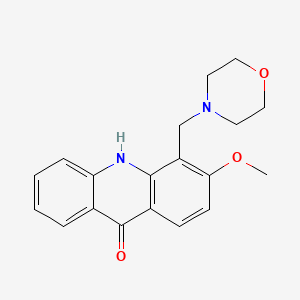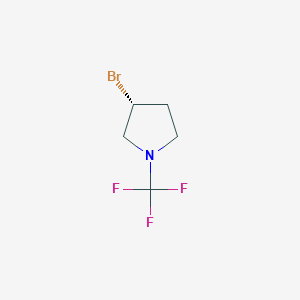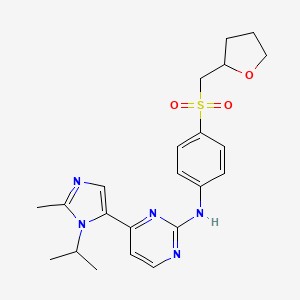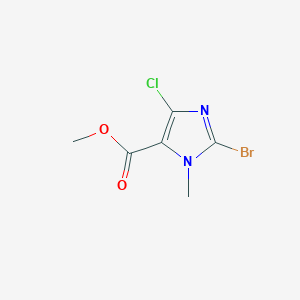
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. A common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can produce oxides or dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The specific pathways involved depend on the nature of the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole: A simpler imidazole derivative without halogen substitutions.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylate.
2-Bromo-1-methyl-1H-imidazole: Lacks the chlorine and carboxylate groups.
Uniqueness: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Its carboxylate group also provides additional sites for chemical modification, making it a versatile intermediate for various applications.
Eigenschaften
Molekularformel |
C6H6BrClN2O2 |
|---|---|
Molekulargewicht |
253.48 g/mol |
IUPAC-Name |
methyl 2-bromo-5-chloro-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O2/c1-10-3(5(11)12-2)4(8)9-6(10)7/h1-2H3 |
InChI-Schlüssel |
AJHWQYIKHXWBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1Br)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


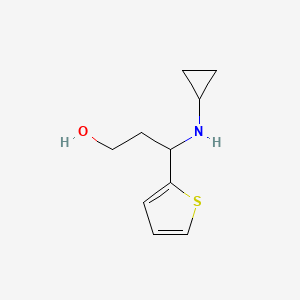
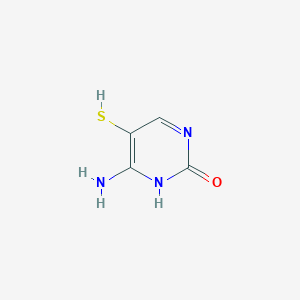
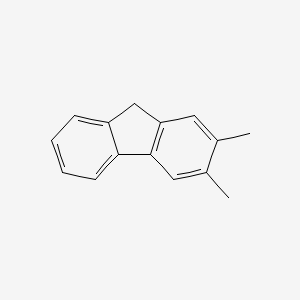
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
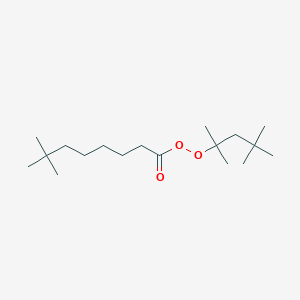
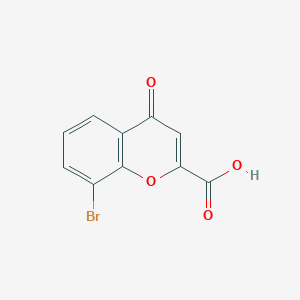
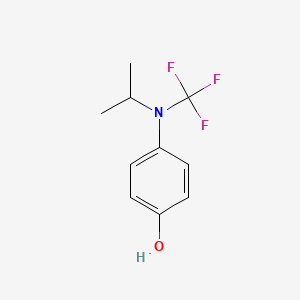
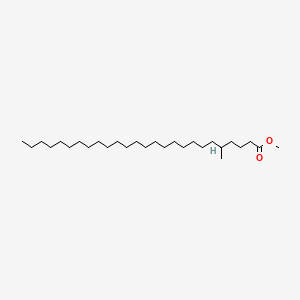

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
